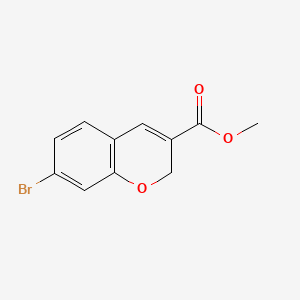

methyl 7-bromo-2H-chromene-3-carboxylate

Descripción general

Descripción

Methyl 7-bromo-2H-chromene-3-carboxylate is a chemical compound belonging to the class of chromenes, which are known for their diverse biological activities and applications in various fields. This compound features a bromine atom at the 7th position and a carboxylate ester group at the 3rd position of the chromene ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-bromo-2H-chromene-3-carboxylate typically involves the bromination of a chromene precursor followed by esterification. One common method includes the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with bromine in the presence of a suitable solvent to introduce the bromine atom at the 7th position. The resulting brominated intermediate is then esterified using methanol and an acid catalyst to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also considered to minimize the environmental impact of the production process .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 7-bromo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The chromene ring can be oxidized or reduced to form different derivatives with altered biological activities.

Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems with potential pharmaceutical applications.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like sodium azide or thiourea in the presence of a base such as potassium carbonate.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted chromenes, while oxidation and reduction can lead to chromanones or chromanols .

Aplicaciones Científicas De Investigación

Biological Activities

Methyl 7-bromo-2H-chromene-3-carboxylate exhibits a range of biological activities, making it a subject of interest in pharmacological research:

-

Anticancer Activity :

- Several studies have demonstrated that chromene derivatives, including this compound, possess anticancer properties. They have been shown to inhibit cell proliferation in various cancer cell lines such as gastric carcinoma (HSC-39), colon carcinoma (Caco-2), and hepatoma-derived cell lines (Hep-G2) .

- Antioxidant Properties :

- Antimicrobial Activity :

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods:

-

Condensation Reactions :

- The compound can be synthesized via the condensation of salicylaldehyde with malonic acid derivatives in the presence of a suitable catalyst .

- Bromination :

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Antioxidant Activity

Research evaluated the antioxidant potential of this compound using DPPH radical scavenging assays. The compound exhibited significant scavenging activity, comparable to standard antioxidants, highlighting its utility in formulations aimed at combating oxidative stress .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 6-bromo-2H-chromene-3-carboxylate | Bromine at position 6 | Different position of bromine alters reactivity |

| Methyl 5-bromo-2H-chromene-8-carboxylate | Bromine at position 5 | Variation in carboxylate position affects properties |

| Methyl 7-bromo-2H-chromene-4-carboxylate | Bromine at position 7 | Impacts on biological activity due to structural changes |

This table illustrates how variations in bromination and carboxylate positioning influence the biological activity and chemical properties of related chromene derivatives.

Mecanismo De Acción

The mechanism of action of methyl 7-bromo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylate ester group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylate

- Ethyl 7-bromo-2H-chromene-3-carboxylate

- Methyl 7-bromo-4-methyl-2H-chromene-3-carboxylate

Uniqueness

Methyl 7-bromo-2H-chromene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 7th position and the carboxylate ester group at the 3rd position makes it a versatile intermediate for further functionalization and derivatization .

Actividad Biológica

Methyl 7-bromo-2H-chromene-3-carboxylate is a compound belonging to the chromene class, which has garnered interest due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound features a chromene core with a bromine substituent at the 7-position and a carboxylate ester group. Its molecular formula is , with a molecular weight of approximately 273.09 g/mol. The structural characteristics contribute to its reactivity and potential biological effects.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of chromene compounds can effectively inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds often range from 0.5 to 32 μg/mL, demonstrating their potential as antimicrobial agents .

2. Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including gastric carcinoma (HSC-39), colon carcinoma (Caco-2), and hepatoma (Hep-G2) cells. For instance, one study reported IC50 values ranging from 20 to 30 μM for various cancer cell lines, indicating moderate cytotoxicity .

Moreover, structural modifications of related chromene derivatives have been linked to enhanced activity against tumor-associated carbonic anhydrases (CAs) IX and XII, which are critical targets in cancer therapy. Some derivatives demonstrated selective inhibition with Ki values in the low micromolar range (e.g., Ki = 0.53 µM for CA IX) .

3. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Compounds in this class have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX, contributing to their therapeutic profile against inflammatory diseases .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The bromine atom and carboxylate group play crucial roles in binding affinity and reactivity, potentially inhibiting or activating certain enzymes or signaling pathways involved in disease processes .

Research Findings and Case Studies

Propiedades

IUPAC Name |

methyl 7-bromo-2H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-14-11(13)8-4-7-2-3-9(12)5-10(7)15-6-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRUUWPEQBSXRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C(C=C2)Br)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676474 | |

| Record name | Methyl 7-bromo-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263285-65-9 | |

| Record name | Methyl 7-bromo-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.